Ethyl3-bromo-2-naphthoate
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Overview
Description
Ethyl3-bromo-2-naphthoate is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a bromine atom at the third position and an ethyl ester group at the second position of the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-bromo-2-naphthoate typically involves the bromination of naphthalene-2-carboxylic acid followed by esterification. One common method includes the following steps:
Bromination: Naphthalene-2-carboxylic acid is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the third position.
Esterification: The resulting 3-Bromo-naphthalene-2-carboxylic acid is then reacted with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl3-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 3-Bromo-naphthalene-2-carboxylic acid ethyl alcohol.
Oxidation: Oxidized naphthalene derivatives.
Scientific Research Applications
Ethyl3-bromo-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl3-bromo-2-naphthoate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-naphthalene-2-carboxylic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-naphthalene-1-carboxylic acid ethyl ester: Bromine and ester groups at different positions on the naphthalene ring.
3-Bromo-naphthalene-2-carboxylic acid methyl ester: Methyl ester instead of ethyl ester.
Uniqueness
Ethyl3-bromo-2-naphthoate is unique due to the specific positioning of the bromine atom and ethyl ester group, which influences its reactivity and applications. The presence of the bromine atom enhances its potential for substitution reactions, while the ethyl ester group provides versatility in further chemical modifications.
Properties
Molecular Formula |
C13H11BrO2 |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
ethyl 3-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8H,2H2,1H3 |
InChI Key |
TWBKLNFTURDUIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C1Br |
Origin of Product |
United States |
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